

Physicochemical properties of 5-(4-Methylphenyl)isoxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Methylphenyl)isoxazole

Cat. No.: B1295977

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methylphenyl)isoxazole

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of **5-(4-Methylphenyl)isoxazole** (CAS No. 7064-35-9), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the underlying scientific rationale for its characterization. We delve into its structural, physical, and spectroscopic properties, supported by detailed experimental protocols and authoritative references, to provide a self-validating framework for its scientific application.

Introduction and Strategic Importance

5-(4-Methylphenyl)isoxazole, also known as 5-p-Tolylisoxazole, is an aromatic heterocyclic compound featuring a central isoxazole ring substituted with a p-tolyl (4-methylphenyl) group. The isoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.^[1] Its unique electronic and steric properties allow it to serve as a versatile building block for designing molecules with targeted biological activities.^{[2][3]}

This compound, in particular, has been identified as a crucial intermediate in the synthesis of potential anti-inflammatory and analgesic agents.^{[2][4]} Its applications also extend to agrochemical formulations and material science, where it can be used to create advanced

polymers with enhanced thermal properties.[2] A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in research and development, enabling prediction of its behavior in biological systems and formulation processes.

Core Physicochemical Data

The fundamental properties of **5-(4-Methylphenyl)isoxazole** are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides a useful approximation but requires empirical validation.

Property	Value	Data Type	Source(s)
CAS Number	7064-35-9	Experimental	[2][5][6]
Molecular Formula	C ₁₀ H ₉ NO	Experimental	[2][6]
Molecular Weight	159.19 g/mol	Calculated	[2][6]
Appearance	Off-white crystalline solid	Experimental	[2]
Melting Point	58-64 °C	Experimental	[2]
Boiling Point	290.0 ± 9.0 °C	Predicted	[5]
Density	1.082 ± 0.06 g/cm ³	Predicted	[5]
pKa	-2.92 ± 0.10	Predicted	[5]
Purity	≥ 97% (HPLC)	Experimental	[2]
Storage Conditions	Store at 0-8°C	Recommendation	[2]

Molecular Structure and Spectroscopic Profile

The structural identity and purity of **5-(4-Methylphenyl)isoxazole** are unequivocally established through a combination of spectroscopic techniques.

Molecular Structure

The molecule consists of a planar isoxazole ring connected at the 5-position to a 4-methylphenyl group. This structure is key to its chemical reactivity and biological interactions.

Caption: Chemical structure of **5-(4-Methylphenyl)isoxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework. While a specific spectrum for this exact compound is not publicly available, data from closely related analogs like 3-phenyl-5-(p-tolyl)isoxazole allows for an expert prediction of its spectral features.^[7]

- ¹H NMR (400 MHz, CDCl₃):
 - ~2.40 ppm (singlet, 3H): Protons of the methyl (-CH₃) group on the tolyl ring.
 - ~6.80 ppm (singlet, 1H): The proton at the C4 position of the isoxazole ring (isoxazole-H).^[7]
 - ~7.28 ppm (doublet, 2H): Aromatic protons ortho to the methyl group on the tolyl ring.
 - ~7.73 ppm (doublet, 2H): Aromatic protons meta to the methyl group on the tolyl ring.
 - A proton corresponding to the C3 position of the isoxazole ring would also be present.
- ¹³C NMR (100 MHz, CDCl₃):
 - ~21.5 ppm: Carbon of the methyl (-CH₃) group.^[7]
 - ~97.0 ppm: Carbon at the C4 position of the isoxazole ring.^[7]
 - ~124-130 ppm: Aromatic carbons of the tolyl ring and the C5 carbon of the isoxazole ring.
 - ~140.5 ppm: Quaternary aromatic carbon of the tolyl ring attached to the methyl group.^[7]
 - ~163 ppm and ~170 ppm: Carbons at the C3 and C5 positions of the isoxazole ring, respectively.^[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of **5-(4-Methylphenyl)isoxazole** is expected to show characteristic absorption bands confirming its structure.

- $\sim 3100\text{--}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 2960\text{ cm}^{-1}$: Aliphatic C-H stretching from the methyl group.[8]
- $\sim 1595\text{ cm}^{-1}$: C=N stretching of the isoxazole ring.[8]
- $\sim 1520\text{ cm}^{-1}$: C=C stretching from the aromatic rings.[8]
- $\sim 1435\text{ cm}^{-1}$: N-O stretching of the isoxazole ring.[8]
- $\sim 820\text{ cm}^{-1}$: C-H out-of-plane bending, characteristic of 1,4-disubstituted (para) benzene rings.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule.

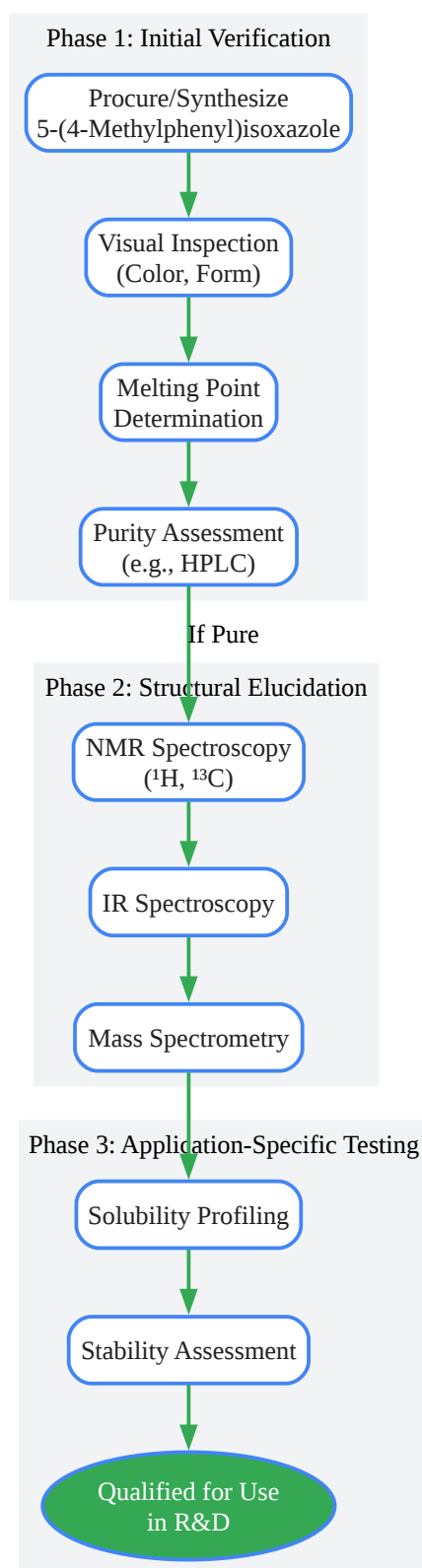
- Expected Ion (Positive Mode ESI): $[M+H]^+$ at $m/z = 160.0757$. [9] The fragmentation pattern of isoxazoles can be complex, but often involves cleavage of the heterocyclic ring. [10]

Experimental Workflows and Protocols

The following section details standardized, self-validating protocols for the characterization of **5-(4-Methylphenyl)isoxazole**. The causality behind each step is explained to ensure scientific rigor.

Physicochemical Characterization Workflow

The logical flow for characterizing a new or procured batch of the compound is crucial for ensuring its identity and purity before use in further applications.



[Click to download full resolution via product page](#)

Caption: Standard workflow for the physicochemical characterization of a chemical entity.

Protocol: Melting Point Determination

- Principle: The melting point is a sensitive indicator of purity. Impurities depress and broaden the melting range. This protocol uses the standard capillary method.
- Methodology:
 - Sample Preparation: Finely crush a small amount of the off-white crystalline solid on a watch glass.
 - Capillary Loading: Tap the open end of a capillary tube into the powder to load 2-3 mm of the sample. Invert the tube and tap gently to pack the sample at the sealed end.
 - Instrumentation: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp).
 - Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (58 °C). Then, reduce the heating rate to 1-2 °C per minute.
 - Observation: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is T_1 - T_2 .
- Validation: A sharp melting range (≤ 2 °C) is indicative of high purity. The observed range should fall within the literature value of 58-64 °C.[\[2\]](#)

Protocol: Solubility Profiling

- Principle: Solubility is a critical parameter for drug development, affecting formulation and bioavailability. This protocol establishes a qualitative solubility profile in solvents relevant to research settings.
- Methodology:
 - Preparation: Weigh approximately 10 mg of the compound into separate, labeled vials.
 - Solvent Addition: To each vial, add 1 mL of a test solvent (e.g., Water, Ethanol, DMSO, Dichloromethane, Hexane).

- Mixing: Vortex each vial vigorously for 30 seconds.
- Observation: Visually inspect for complete dissolution. If the solid dissolves, the compound is soluble at ≥ 10 mg/mL.
- Classification: If not fully dissolved, incrementally add more solvent and vortex until dissolution occurs to estimate the solubility range. Classify as "Soluble," "Slightly Soluble," or "Insoluble" based on standard pharmaceutical definitions.
- Scientific Rationale: Testing a range of solvents from polar (water) to non-polar (hexane) provides a comprehensive profile. DMSO is included as it is a common solvent for preparing stock solutions for biological assays. The stability and solvent compatibility make it a good candidate for various formulations.^[2]

Conclusion

5-(4-Methylphenyl)isoxazole is a well-characterized compound with defined physicochemical properties that underpin its utility in scientific research. Its identity is confirmed by a molecular weight of 159.19 g/mol, a melting point of 58-64 °C, and a distinct spectroscopic signature. The protocols outlined in this guide provide a robust framework for its validation, ensuring the integrity of experimental outcomes in drug discovery, agrochemical development, and materials science. Adherence to these analytical principles is essential for leveraging the full potential of this versatile isoxazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]
- 5. 5-(4-METHYLPHENYL)ISOXAZOLE | 7064-35-9 [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. rsc.org [rsc.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. PubChemLite - 5-(p-tolyl)isoxazole (C₁₀H₉NO) [pubchemlite.lcsb.uni.lu]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- To cite this document: BenchChem. [Physicochemical properties of 5-(4-Methylphenyl)isoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295977#physicochemical-properties-of-5-4-methylphenyl-isoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com